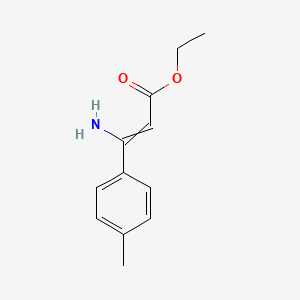![molecular formula C13H17NO4 B12568627 N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide CAS No. 203806-36-4](/img/structure/B12568627.png)
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-amino-4,5-dimethoxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 2-(2-Carboxy-4,5-dimethoxyphenyl)ethylacetamide.
Reduction: 2-(2-Hydroxymethyl-4,5-dimethoxyphenyl)ethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group may play a role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]acetamide: This compound has an acetyl group instead of a formyl group, which may affect its reactivity and biological activity.
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]ethanimidic acid: This compound contains an ethanimidic acid group, which may confer different chemical properties and applications.
Propriétés
Numéro CAS |
203806-36-4 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-[2-(2-formyl-4,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-9(16)14-5-4-10-6-12(17-2)13(18-3)7-11(10)8-15/h6-8H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
UFHAIEQCJRKVEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



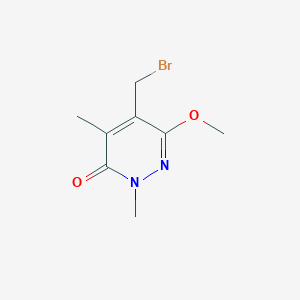
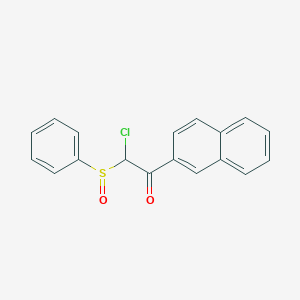
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
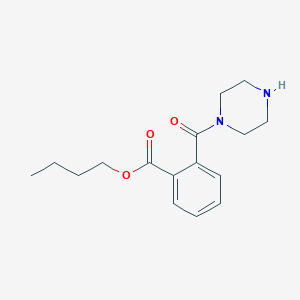

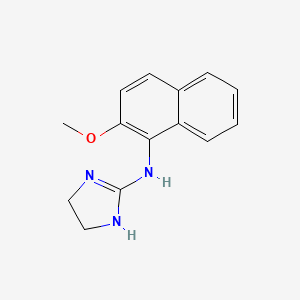
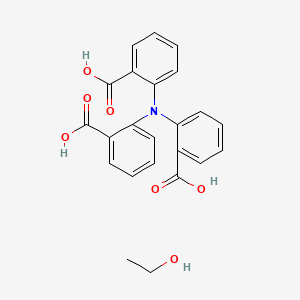
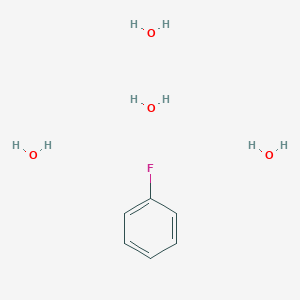
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
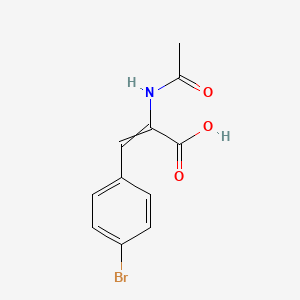
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
